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Compound of Interest

2-Thiazolemethanol, alpha-

Compound Name:

methyl-, (alphaR)- (9Cl)
CAS No.: 134932-60-8
Cat. No.: B143946

Get Quote
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Document Control:

Compound: 2-Thiazolemethanol,

-methyl-, (

R)-

e CAS Registry Number: 134932-60-8[1][2]

¢ Synonyms: (R)-1-(Thiazol-2-yl)ethanol; (1R)-1-(1,3-thiazol-2-yl)ethanol
e Molecular Formula: C

H

NOSI[3][4]
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e Molecular Weight: 143.21 g/mol [3][4]

Executive Summary: The Chiral Building Block

In the landscape of pharmaceutical process development, 2-Thiazolemethanol,
-methyl-, (

R)- serves as a critical chiral intermediate. Its thiazole moiety acts as a bioisostere for pyridine
or imidazole in kinase inhibitors and antiviral agents, while the chiral hydroxyl group provides a
handle for stereoselective coupling or further functionalization.

For researchers and process chemists, understanding the solubility profile of this compound is
not merely about dissolving a solid; it is about controlling stereochemistry, maximizing yield,
and enabling purification. This guide moves beyond static data sheets to provide a dynamic
framework for solubility determination, solvent selection, and crystallization logic.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab experiments, a theoretical assessment of the molecule’s structure
provides the "first principles" necessary for solvent selection.

Structural Analysis

e Thiazole Ring: Aromatic, electron-deficient heteroaromatic system. It imparts moderate
polarity and allows for

stacking interactions.

o Chiral Hydroxyl Group: A Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).
This significantly enhances solubility in polar protic solvents.

o Alpha-Methyl Group: Adds a small hydrophobic character, slightly increasing lipophilicity
compared to the non-methylated analog.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) logic and functional group analysis, the
solubility behavior of (R)-1-(Thiazol-2-yl)ethanol is categorized below:
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Critical Insight: Enantiomers (R vs S) possess identical solubility in achiral solvents.[1] However,

if you are working with a diastereomeric salt (e.g., for resolution), the solubility will differ

drastically between the (R)-salt and (S)-salt, which is the basis of chiral resolution.
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Experimental Protocols: Validating the Landscape

As a Senior Application Scientist, | advise against relying solely on literature values, which
often lack temperature context. The following protocols are designed to generate robust,
process-relevant data.

Protocol A: Gravimetric Solubility Screening (The "Gold
Standard")

Objective: Determine the saturation limit (

) in key solvents at ambient temperature (

).

Workflow:

Preparation: Weigh approx. 100 mg of (R)-1-(Thiazol-2-yl)ethanol into a clear HPLC vial.

Addition: Add solvent in 100

L increments, vortexing for 30 seconds between additions.

Observation: Continue until the solid fully dissolves (visual clarity).

Refinement: If solubility is high (< 200

L solvent used), repeat by adding excess solid to 1 mL solvent, stir for 24h, filter (0.45

m PTFE), and weigh the dried residue of the filtrate.

Protocol B: Van't Hoff Temperature-Dependent Solubility

Objective: Generate data for cooling crystallization design. Solubility often follows the Van't Hoff
equation:

Where

is mole fraction solubility, and
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Is temperature in Kelvin.

Methodology:

Prepare saturated suspensions in Ethyl Acetate and Toluene (potential crystallization
solvents).

» Equilibrate aliquots at three temperatures:

, and
for 4 hours.

 Filter supernatant at the specific temperature (using heated filters for the
sample to prevent crashing out).

e Analyze concentration via HPLC or gravimetric evaporation.

e Plot:

VS.

. A steep slope indicates high temperature sensitivity, ideal for cooling crystallization.

Process Optimization: Visualized Workflows
Workflow 1: Solubility Determination Logic

This diagram outlines the decision process for determining solubility limits, ensuring no sample
is wasted and data is accurate.
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Figure 1: Step-by-step logic for accurate gravimetric solubility determination.

Workflow 2: Solvent Selection for Crystallization

For chiral intermediates, purification via crystallization is preferred over chromatography for
scalability.
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Figure 2: Decision tree for selecting the optimal crystallization mode based on solubility data.

Strategic Applications in Drug Development
Enantiomeric Purity & Resolution

While the (R)-enantiomer has specific solubility, process impurities (such as the (S)-
enantiomer) may affect the saturation point.

o Eutectic Behavior: If the racemate is a compound forming (lower melting point than pure
enantiomers), the solubility of the impure mixture will be higher than the pure (R)-isomer.

o Actionable Advice: Always measure the solubility of your specific lot if the enantiomeric
excess (ee) varies, as impurities can act as solubilizers.

Reaction Solvent Selection

For functionalizing the hydroxyl group (e.g., tosylation or mesylation):
o Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

e Why: These dissolve the thiazole alcohol well and are compatible with bases like
Triethylamine (TEA).

e Avoid: Protic solvents (MeOH, EtOH) which would compete with the reagent.

Stability Considerations

Thiazoles are generally stable, but the alpha-methyl alcohol moiety can be sensitive to strong
acids (potential for elimination reactions).
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» Solvent Acid/Base Status: Ensure solvents like Chloroform are stabilized (ethanol-stabilized
vs. amylene-stabilized) to prevent trace HCI formation which could degrade the chiral center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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